

Gepotidacin Mesylate for Uncomplicated Urinary Tract Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gepotidacin mesylate	
Cat. No.:	B10859644	Get Quote

Executive Summary

Gepotidacin is a first-in-class, oral, bactericidal, triazaacenaphthylene antibiotic with a novel mechanism of action for the treatment of uncomplicated urinary tract infections (uUTIs).[1][2][3] It inhibits bacterial DNA replication through a distinct binding site, providing well-balanced inhibition of two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. [4][5][6] This dual-targeting mechanism confers activity against a broad spectrum of uropathogens, including isolates resistant to current standard-of-care antibiotics like fluoroquinolones.[4][7][8] Pivotal Phase 3 trials, EAGLE-2 and EAGLE-3, have demonstrated the non-inferiority and, in the case of EAGLE-3, superiority of gepotidacin compared to nitrofurantoin, a first-line treatment for uUTIs.[1][9][10] With a manageable safety profile and a low potential for resistance development, gepotidacin represents a significant advancement and a much-needed new therapeutic option for one of the most common infections in women. [1][4] This document provides a comprehensive technical overview of gepotidacin, including its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, clinical efficacy, and key experimental methodologies.

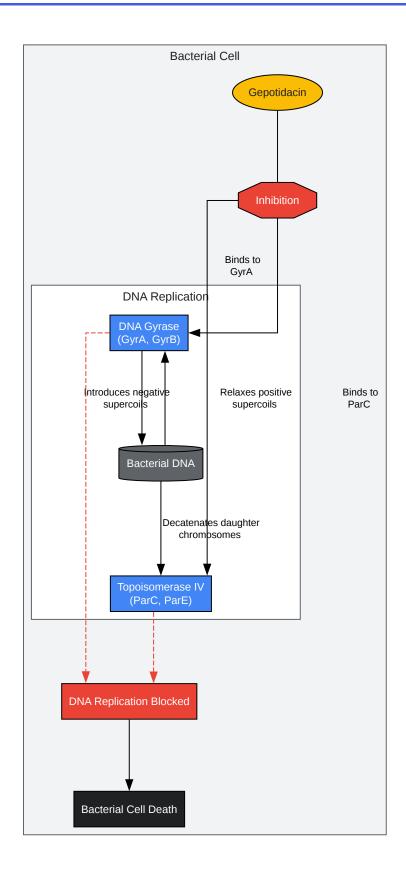
Introduction

Uncomplicated urinary tract infections (uUTIs), primarily acute cystitis, are among the most prevalent bacterial infections, particularly in women.[1][11] The increasing prevalence of antibiotic resistance among uropathogens, especially Escherichia coli, to commonly prescribed agents like trimethoprim-sulfamethoxazole and fluoroquinolones, presents a significant

Foundational & Exploratory

challenge to effective treatment.[4][11][12] This has created an urgent unmet medical need for new antibiotics with novel mechanisms of action.[1][4]

Gepotidacin (formerly GSK2140944) is a novel triazaacenaphthylene antibacterial agent that addresses this need.[4][13] It is the first new class of oral antibiotics for uUTIs in over two decades.[1][14] Developed by GlaxoSmithKline, gepotidacin has been approved for the treatment of uUTIs in female adults and adolescents (12 years and older, weighing at least 40 kg) caused by susceptible microorganisms including E. coli, Klebsiella pneumoniae, Staphylococcus saprophyticus, Enterococcus faecalis, and Citrobacter freundii complex.[2][15] [16]


Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA replication.[15][17] Unlike other antibiotic classes, it utilizes a unique mechanism involving the well-balanced, dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[4][6][18]

These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[16] Gepotidacin binds to a novel site on the GyrA and ParC subunits, which is distinct from the binding site of fluoroquinolones.[4][8][16] This interaction stabilizes the enzyme-DNA cleavage complexes, trapping the enzymes on the DNA and leading to the accumulation of single-stranded DNA breaks, which ultimately results in the cessation of DNA replication and bacterial cell death.[18][19]

This dual-targeting is crucial; for most uropathogens, mutations in both enzymes are required to significantly decrease susceptibility to gepotidacin, which is predicted to lower the potential for the development of target-mediated resistance.[2][4][20]

Click to download full resolution via product page

Caption: Mechanism of action of Gepotidacin.

In Vitro Activity

Gepotidacin has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria that commonly cause uUTIs. Its efficacy is maintained against many strains resistant to other antibiotic classes.

Table 1: In Vitro Activity of Gepotidacin Against Common Uropathogens

Organism	Number of Isolates	Gepotidacin MIC₅₀ (µg/mL)	Gepotidacin MIC ₉₀ (μg/mL)	Reference(s)
Escherichia coli	1,000	2	4	[5][6]
E. coli (Fluoroquinolone -Resistant)	352	2	4	[5]
E. coli (ESBL- positive)	228	4	8	[5]
Klebsiella pneumoniae	500	8	32	[5]
Proteus mirabilis	250	4	16	[5]
Citrobacter spp.	250	4	8	[5]
Staphylococcus saprophyticus	250	0.06	0.12	[5]
Enterococcus faecalis	500	2	4	[5]

Data derived from global surveillance studies. MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics (PK/PD)

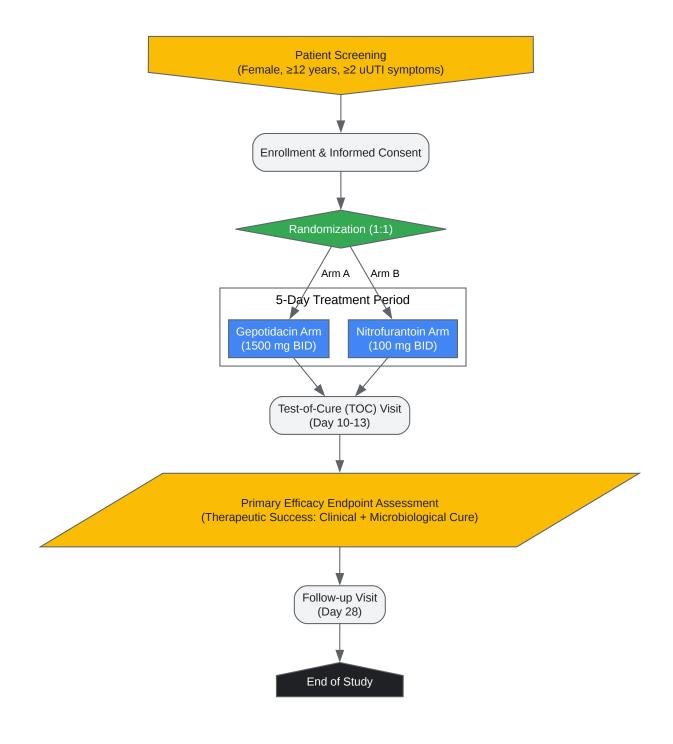
Gepotidacin is rapidly absorbed orally, with a time to maximum plasma concentration (Tmax) of approximately 2.0 hours.[16] The pharmacokinetic-pharmacodynamic (PK/PD) index most closely associated with its efficacy against E. coli is the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[17][21]

Table 2: Pharmacokinetic Parameters of Gepotidacin in Adults with uUTI (1500 mg dose every 12 hours)

Parameter	Mean Value	Unit	Reference(s)
C _{max} (Maximum Concentration)	4.2	mcg/mL	[16]
AUC ₀₋₁₂ (Area Under the Curve, 0-12h)	22.8	mcg*hour/mL	[16]
T _{max} (Time to C _{max})	~2.0	hours	[16]
t _{1/2} (Terminal Elimination Half-life)	~9.3	hours	[16]

| Total Clearance | 33.4 | L/hour |[16] |

For E. coli, the median gepotidacin fAUC/MIC ratio associated with net bacterial stasis and a 1-log₁₀ CFU reduction was 33.9 and 43.7, respectively.[17]


Clinical Efficacy for Uncomplicated Urinary Tract Infections

Pivotal Phase 3 Trials: EAGLE-2 and EAGLE-3

The efficacy and safety of gepotidacin for treating uUTI were established in two near-identical, global, randomized, double-blind, non-inferiority Phase 3 trials: EAGLE-2 (NCT04020341) and EAGLE-3 (NCT04187144).[1][2][22] These trials compared a 5-day course of oral gepotidacin (1500 mg twice daily) with oral nitrofurantoin (100 mg twice daily), a standard first-line therapy. [2][23] The trials enrolled female patients aged 12 years and older with symptoms of a uUTI. [22] The primary endpoint was therapeutic success, defined as the combined clinical resolution of symptoms and microbiological eradication of the causative pathogen(s) at the Test-of-Cure

(TOC) visit (Days 10-13).[1][10] Both trials were stopped early for efficacy based on the recommendation of an Independent Data Monitoring Committee.[1][10]

Click to download full resolution via product page

Caption: Simplified workflow for the EAGLE-2 & EAGLE-3 Phase 3 trials.

Efficacy Results

Gepotidacin met the primary endpoint of non-inferiority to nitrofurantoin in both trials. Furthermore, in the EAGLE-3 trial, gepotidacin demonstrated statistically significant superiority over nitrofurantoin.[1][9][10]

Table 3: Phase 3 EAGLE-2 & EAGLE-3 Primary Efficacy Endpoint Results (Therapeutic Success at TOC)

Trial	Gepotidacin Arm	Nitrofuranto in Arm	Adjusted Difference (95% CI)	Outcome	Reference(s
EAGLE-2	50.6% (162/320)	47.0% (135/287)	4.3% (-3.6% to 12.1%)	Non- inferiority met	[9][22]
EAGLE-3	58.5% (162/277)	43.6% (115/264)	14.6% (6.4% to 22.8%)	Superiority met	[9][22]

Population: Microbiological Intent-to-Treat (micro-ITT) with pathogens susceptible to nitrofurantoin. TOC: Test-of-Cure.

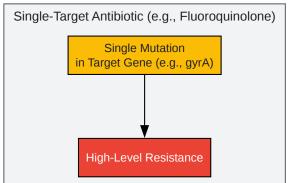
Efficacy in Key Subgroups

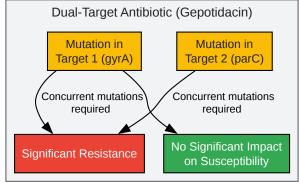
Gepotidacin demonstrated consistent efficacy compared to nitrofurantoin across key subgroups, including patients with E. coli pathogens resistant to other antibiotics, those with a history of recurrent uUTIs, and patients over 50 years of age.[1][23]

Safety and Tolerability

The safety and tolerability profile of gepotidacin in the EAGLE-2 and EAGLE-3 trials was consistent with previous studies.[1] Adverse events were generally mild to moderate in severity. [9][24]

Table 4: Most Common Adverse Events (AEs) Reported in EAGLE-2 & EAGLE-3 Trials


Adverse Event	Gepotidacin Arm (Pooled)	Nitrofurantoin Arm (Pooled)	Reference(s)
Diarrhea	14% - 18%	Not specified as most common	[9]
Nausea	Not specified as most common	4%	[9]


Data represents the most common AE reported for each treatment arm across the two trials.

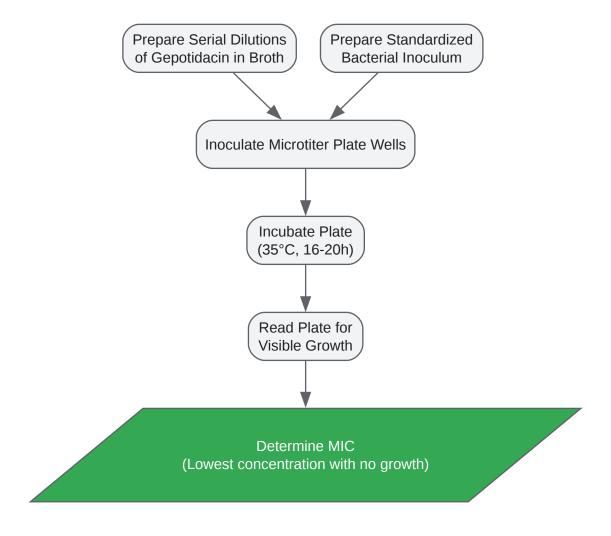
No life-threatening or fatal events were reported in the trials.[9][24]

Resistance Profile

The unique, dual-target mechanism of gepotidacin is expected to result in a lower potential for resistance development compared to single-target antibiotics.[2][4] For bacteria like E. coli, target-specific mutations in both DNA gyrase and topoisomerase IV are necessary to significantly reduce gepotidacin susceptibility.[4][19] While potential resistance mechanisms such as target gene alterations (gyrA, parC) and efflux pumps have been identified, in vitro studies show that gepotidacin retains activity against most fluoroquinolone-resistant isolates. [15][25]

Click to download full resolution via product page

Caption: Rationale for lower resistance potential with dual-targeting.


Key Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to gepotidacin is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[26]

Protocol Summary:

- Preparation of Antibiotic: Prepare serial two-fold dilutions of gepotidacin in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colonyforming units (CFU)/mL in the microtiter plate wells.
- Inoculation: Inoculate each well of a 96-well microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
- Reading Results: The MIC is recorded as the lowest concentration of gepotidacin that completely inhibits visible bacterial growth.

Click to download full resolution via product page

Caption: Workflow for MIC determination via broth microdilution.

Phase 3 Clinical Trial Protocol (EAGLE-2/EAGLE-3 Summary)

- Study Design: Randomized, multicenter, double-blind, double-dummy, active-controlled, non-inferiority trials.[22][23]
- Patient Population: Female participants, ≥12 years of age, with clinical symptoms of uUTI (at least two of: dysuria, urinary frequency/urgency, suprapubic pain, or hematuria) and evidence of pyuria or urinary nitrite.[22]
- Interventions:

- Gepotidacin 1500 mg orally twice daily for 5 days.
- Nitrofurantoin 100 mg orally twice daily for 5 days.[23][27]
- Primary Outcome: Therapeutic success (a composite of clinical and microbiological success)
 at the Test-of-Cure visit (Day 10-13).[1][23]
 - Clinical Success: Complete resolution of uUTI symptoms without the need for additional antimicrobial therapy.
 - Microbiological Success: Reduction of baseline uropathogen(s) to <10³ CFU/mL from a mid-stream urine sample.[22]
- Non-inferiority Margin: 10%.[22]

Conclusion

Gepotidacin mesylate is a novel, first-in-class oral antibiotic that represents a pivotal development in the treatment of uncomplicated urinary tract infections. Its unique dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV provides potent bactericidal activity against key uropathogens, including many resistant to existing therapies. Robust Phase 3 clinical trial data from the EAGLE program have confirmed its efficacy and acceptable safety profile, establishing it as a valuable new option for clinicians and patients. With the rising threat of antimicrobial resistance, gepotidacin is poised to play a critical role in the management of uUTIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. gsk.com [gsk.com]
- 2. journals.asm.org [journals.asm.org]
- 3. urologytimes.com [urologytimes.com]

Foundational & Exploratory

- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. EAGLE-2 and EAGLE-3 phase III trials for GSK 2140944 in urinary tract infections demonstrated non-inferiority and were halted early and presented at European Congress of Clinical Microbiology and Infectious Diseases (ECCMID) Medthority [medthority.com]
- 11. Diagnosis and Treatment of Acute Uncomplicated Cystitis | AAFP [aafp.org]
- 12. Uncomplicated Urinary Tract Infections StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pharmatimes.com [pharmatimes.com]
- 14. pharmexec.com [pharmexec.com]
- 15. drugs.com [drugs.com]
- 16. Gepotidacin Wikipedia [en.wikipedia.org]
- 17. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What is Gepotidacin used for? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 2831. Efficacy and Safety of Gepotidacin for Uncomplicated Urinary Tract Infection: Pooled Subgroup Analyses of the EAGLE-2 and EAGLE-3 Randomized Phase 3 Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 24. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. gsk.com [gsk.com]
- To cite this document: BenchChem. [Gepotidacin Mesylate for Uncomplicated Urinary Tract Infections: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859644#gepotidacin-mesylate-for-uncomplicated-urinary-tract-infections]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com